molecular formula C11H10O3 B8689510 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE

3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE

Cat. No.: B8689510
M. Wt: 190.19 g/mol
InChI Key: ZACGAPYDOVKRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities. Structurally, 3-acetyl-4-chromanone consists of a chromanone core with an acetyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-chromanone typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of 3-acetyl-4-chromanone may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromanone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted chromanones

Scientific Research Applications

3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-4-chromanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the acetyl group at the third position but shares the core structure.

    3-Benzylidene-4-chromanone: Contains a benzylidene group instead of an acetyl group.

    Spirochromanone: Features a spiro linkage at the chromanone core.

Uniqueness: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-acetyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H10O3/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3

InChI Key

ZACGAPYDOVKRJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-acetyl-4-chromanone boron difluoride complex (13 g, 54.4 mmoles, described in Example 4) and anhydrous sodium acetate (52 g) in glacial acetic acid (235 ml) is heated on a steam bath for 1 hr. The solution is poured on ice and the resulting mixture is extracted with ether. The organic extract is washed with aqueous sodium bicarbonate solution and saturated sodium chloride solution, dried and evaporated. The residue is subjected to chromatography on silica gel using benzene-hexane (1:1) as eluant. Evaporation of the eluate gives the title compound, m.p. 73°-74° C, νmaxCHCl3 1,600 cm-1.
Name
3-acetyl-4-chromanone boron difluoride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One

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